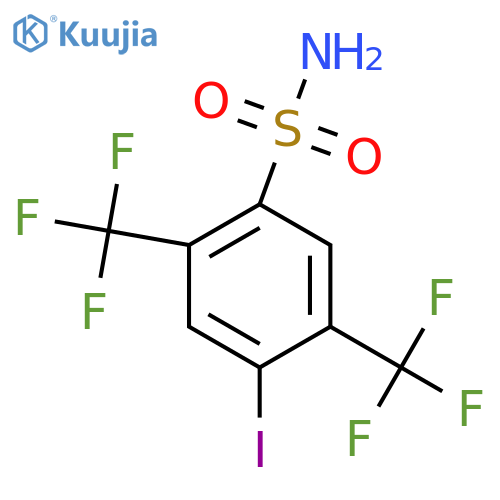

Cas no 1807117-68-5 (2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide)

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide

-

- インチ: 1S/C8H4F6INO2S/c9-7(10,11)3-2-6(19(16,17)18)4(1-5(3)15)8(12,13)14/h1-2H,(H2,16,17,18)

- InChIKey: SGUAYSCRYVAUDN-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)(F)F)=C(C=C1C(F)(F)F)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 428

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 68.5

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033619-1g |

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide |

1807117-68-5 | 97% | 1g |

1,490.00 USD | 2021-05-31 |

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide 関連文献

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamideに関する追加情報

Professional Introduction to 2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide (CAS No. 1807117-68-5)

2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1807117-68-5, features a benzenesulfonamide core substituted with trifluoromethyl groups at the 2 and 5 positions, and an iodine atom at the 4 position. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The< strong>trifluoromethyl group is a well-known pharmacophore that enhances the metabolic stability and lipophilicity of molecules, thereby improving their bioavailability. In contrast, the< strong>iodine substituent can serve as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in drug discovery to construct complex molecular architectures. The benzenesulfonamide moiety itself is recognized for its role in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.

In recent years, there has been growing interest in exploring the< strong>biological activity of sulfonamide derivatives. Studies have demonstrated that sulfonamides can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The introduction of< strong>trifluoromethyl and< strong>iodine groups into the benzenesulfonamide scaffold may modulate these interactions, potentially leading to novel drug candidates with improved efficacy and reduced side effects.

The synthesis of< strong>2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide involves multi-step organic transformations that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of a trifluoromethylated benzene derivative, followed by sulfonation and subsequent iodination. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may also be employed to introduce additional functional groups with high regioselectivity.

The< strong>CAS number 1807117-68-5 serves as a unique identifier for this compound, ensuring consistency in its representation across scientific literature and databases. This standardized nomenclature is crucial for researchers who need to accurately reference and retrieve information about this compound. Moreover, the CAS registry number facilitates high-throughput screening and library preparation processes in drug discovery pipelines.

Evaluation of the< strong toxicological profile of< strong>2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide is essential before its application in pharmaceutical development. Preliminary studies have suggested that sulfonamide derivatives generally exhibit moderate toxicity, but the presence of additional substituents like< strong trifluoromethyl and< strong iodine may influence their safety profiles. Comprehensive toxicological assessments are necessary to determine acceptable exposure levels and potential risks associated with this compound.

The< strong pharmaceutical industry continues to leverage advanced computational methods to predict the properties of novel compounds like< strong >2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide. Molecular modeling techniques can simulate interactions between this compound and biological targets, providing insights into its potential pharmacological activity. These predictions guide experimental design and help prioritize compounds for further investigation.

In conclusion,< strong >2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide (CAS No. 1807117-68-5) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer opportunities for designing innovative therapeutics with enhanced biological activity and improved pharmacokinetic properties. As research progresses, this compound is likely to play a significant role in the development of new drugs targeting various diseases.

1807117-68-5 (2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide) 関連製品

- 2228681-57-8(N-methyl-1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-amine)

- 2034585-92-5(N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenyl)acetamide)

- 1187170-29-1(2-Methyl-4-(4-phenoxybenzoyl)pyridine)

- 1207055-10-4(methyl 3-(4-methylthiophene-2-amido)adamantane-1-carboxylate)

- 312626-60-1(<br>11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin- 1-one)

- 2229655-22-3(3-(3-fluoropyridin-4-yl)prop-2-en-1-amine)

- 58-58-2(Puromycin dihydrochloride)

- 1030433-55-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol)

- 90199-02-3(methyl bicyclo[3.1.0]hexane-6-carboxylate)

- 366008-67-5(BDC-(CF3)2)